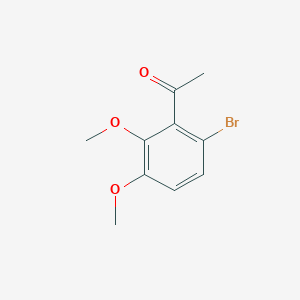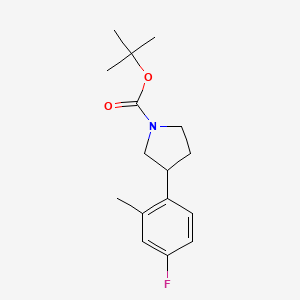
1-(3-Pyridazinylmethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridazinylmethyl)guanidine is a compound that features a guanidine group attached to a pyridazine ring. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, adds unique properties to the compound, enhancing its potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridazinylmethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-pyridazinylmethylamine with a guanidylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the guanidine group .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Transition metal-catalyzed reactions and polymer-supported guanidylation are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridazinylmethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the pyridazine ring or the guanidine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the guanidine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of guanidinium salts, while substitution reactions can yield various substituted guanidines .
Scientific Research Applications
1-(3-Pyridazinylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-Pyridazinylmethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. The pyridazine ring can interact with aromatic systems, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one-based guanidine derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities, such as DNA binding and anticancer properties.
N,N’-disubstituted guanidines: These compounds have similar guanidine functionalities and are used in various chemical and biological applications.
Uniqueness
1-(3-Pyridazinylmethyl)guanidine is unique due to the specific combination of the pyridazine ring and the guanidine group. This combination enhances its potential for diverse applications, particularly in medicinal chemistry and material science. The compound’s ability to form strong hydrogen bonds and interact with aromatic systems sets it apart from other guanidine derivatives .
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(pyridazin-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N5/c7-6(8)9-4-5-2-1-3-10-11-5/h1-3H,4H2,(H4,7,8,9) |
InChI Key |
NOCUCBLSJJTQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)
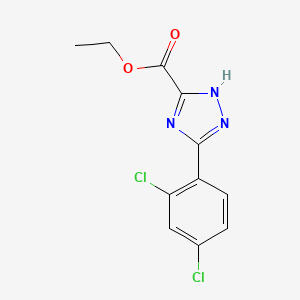
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
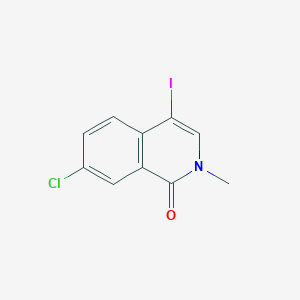
![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
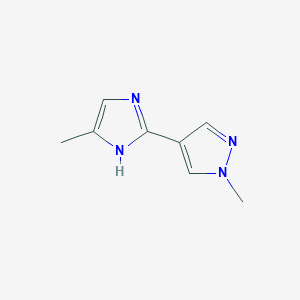
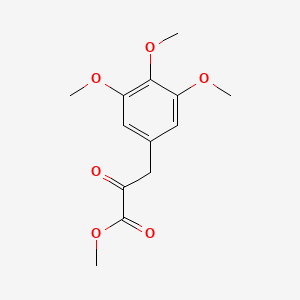
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
